molecular formula C18H23N3O4S B5468762 2-[2-METHYL-4-(PROPYLSULFAMOYL)PHENOXY]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE

2-[2-METHYL-4-(PROPYLSULFAMOYL)PHENOXY]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE

Cat. No.: B5468762
M. Wt: 377.5 g/mol
InChI Key: LTNCSOATQIQXFM-UHFFFAOYSA-N
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Description

2-[2-Methyl-4-(propylsulfamoyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a phenoxy group, a sulfonamide group, and a pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Methyl-4-(propylsulfamoyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methyl-4-(propylsulfamoyl)phenol with an appropriate acylating agent to form the phenoxy intermediate.

    Coupling with Pyridine Derivative: The phenoxy intermediate is then coupled with a pyridine derivative, such as pyridin-3-ylmethylamine, under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-Methyl-4-(propylsulfamoyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[2-Methyl-4-(propylsulfamoyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structural features.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Materials Science: The compound’s properties may be useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-[2-Methyl-4-(propylsulfamoyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the phenoxy and pyridine moieties can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Methyl-4-(propylsulfamoyl)phenoxy]acetic acid
  • 2-[2-Methyl-4-(propylsulfamoyl)phenoxy]ethanol

Uniqueness

2-[2-Methyl-4-(propylsulfamoyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide is unique due to the presence of both the sulfonamide and pyridine moieties, which can provide a distinct set of interactions with biological targets compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with specific properties.

Properties

IUPAC Name

2-[2-methyl-4-(propylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-3-8-21-26(23,24)16-6-7-17(14(2)10-16)25-13-18(22)20-12-15-5-4-9-19-11-15/h4-7,9-11,21H,3,8,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNCSOATQIQXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NCC2=CN=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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